molecular formula C5H5ClN2O3S2 B8711203 2-Acetamidothiazole-4-sulfonyl chloride

2-Acetamidothiazole-4-sulfonyl chloride

Cat. No.: B8711203
M. Wt: 240.7 g/mol
InChI Key: RICBXZBQWLWOFU-UHFFFAOYSA-N
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Description

2-Acetamidothiazole-4-sulfonyl chloride (CAS: 654072-71-6) is a sulfonamide derivative containing a thiazole ring substituted with an acetamido group at position 2 and a sulfonyl chloride group at position 3. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the preparation of sulfonamide-based pharmaceuticals, agrochemicals, or fluorescent probes due to its electrophilic sulfonyl chloride moiety. Its commercial availability (e.g., TRC catalog number A160005-250mg, priced at 1320.00 USD for 250 mg ) highlights its significance in research and industrial applications. The thiazole core contributes to its stability and reactivity, while the sulfonyl chloride group enables nucleophilic substitution reactions with amines or alcohols.

Properties

Molecular Formula

C5H5ClN2O3S2

Molecular Weight

240.7 g/mol

IUPAC Name

2-acetamido-1,3-thiazole-4-sulfonyl chloride

InChI

InChI=1S/C5H5ClN2O3S2/c1-3(9)7-5-8-4(2-12-5)13(6,10)11/h2H,1H3,(H,7,8,9)

InChI Key

RICBXZBQWLWOFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamidothiazole-4-sulfonyl chloride typically involves the reaction of 2-aminothiazole with acetic anhydride to introduce the acetylamino group. This is followed by the introduction of the sulfonyl chloride group using chlorosulfonic acid. The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful handling of reagents and the use of advanced purification techniques to achieve high yields and purity. The use of automated systems and reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidothiazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl chloride group.

Major Products

Scientific Research Applications

Antimicrobial Applications

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives containing the thiazole moiety demonstrate significant inhibitory effects against various pathogenic microorganisms, including bacteria and fungi.

Case Studies:

  • Bacterial Inhibition: Research indicates that 2-acetamidothiazole derivatives possess strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from this scaffold have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Fungal Activity: The compound also exhibits antifungal properties against species like Candida albicans and Aspergillus niger, with certain derivatives showing inhibition rates exceeding 60% .

Enzyme Inhibition

2-Acetamidothiazole-4-sulfonyl chloride has been investigated for its potential as an enzyme inhibitor. Its derivatives have been shown to inhibit key enzymes involved in metabolic processes, which is crucial for managing diseases like diabetes and cancer.

Key Enzyme Targets:

  • Urease Inhibition: Some derivatives demonstrate dose-dependent inhibition of urease, an enzyme linked to gastric infections and kidney stones. The IC50 values of these compounds indicate their potential as therapeutic agents against urease-related disorders .
  • α-Glucosidase and α-Amylase Inhibition: Compounds derived from 2-acetamidothiazole also exhibit inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This property is beneficial for developing anti-diabetic medications .

Drug Development

The structural features of this compound make it a valuable intermediate in drug synthesis. Its ability to form sulfonamides enhances the pharmacological profile of various compounds.

Applications in Drug Synthesis:

  • Anticancer Agents: The thiazole framework is incorporated into compounds tested against multiple cancer cell lines, showing promising cytotoxicity profiles .
  • Antibiotics: The compound serves as a precursor for synthesizing novel antibiotics targeting resistant bacterial strains, thus addressing the urgent need for new antimicrobial agents .

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against S. aureus, E. coli, etc. ,
Enzyme InhibitionInhibits urease, α-glucosidase, α-amylase ,
Drug DevelopmentUsed in synthesizing anticancer and antibiotic agents ,

Mechanism of Action

The mechanism of action of 2-Acetamidothiazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 2-acetamidothiazole-4-sulfonyl chloride is compared with structurally related sulfonyl chlorides and acetamido-containing heterocycles.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Reactivity Profile Price (TRC Catalog)
This compound 654072-71-6 Thiazole, 2-acetamido, 4-sulfonyl Cl High reactivity in sulfonamide bond formation 1320.00 USD (250 mg)
2-Acetamido-5-chlorobenzophenone-d5 65854-71-9 Benzophenone, 5-chloro, deuterated Stable isotopic labeling for metabolic studies 1800.00 USD (25 mg)
4-Acetamidophenyl glycidyl ether 6597-75-7 Epoxide, 4-acetamidophenyl Epoxide ring-opening reactions for polymers 1800.00 USD (100 mg)

Key Findings :

Reactivity: this compound exhibits superior electrophilicity compared to non-sulfonyl analogs like 2-acetamido-5-chlorobenzophenone-d5, which lacks a reactive leaving group. Its sulfonyl chloride group facilitates rapid coupling with nucleophiles (e.g., amines), making it indispensable in drug discovery . In contrast, 4-acetamidophenyl glycidyl ether’s epoxide group enables polymerization or crosslinking but lacks the versatility of sulfonylation reactions.

Stability :

  • Sulfonyl chlorides are generally moisture-sensitive, requiring anhydrous storage. However, the thiazole ring in this compound enhances thermal stability compared to aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride).

Applications: While this compound is tailored for sulfonamide synthesis, deuterated analogs like 2-acetamido-5-chlorobenzophenone-d5 are specialized for pharmacokinetic studies due to isotopic labeling .

Cost Efficiency: Despite its high reactivity, this compound is more cost-effective per milligram (5.28 USD/mg) compared to deuterated or epoxide-containing analogs (72 USD/mg for 2-acetamido-5-chlorobenzophenone-d5) .

Q & A

Q. What are the optimal synthetic routes for 2-acetamidothiazole-4-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer :

  • Key Steps :

    • Sulfonation : Introduce the sulfonyl chloride group to the thiazole ring using chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.
    • Acetylation : Protect the amine group via acetylation using acetic anhydride in anhydrous dichloromethane .
  • Optimization :

    • Reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) improve reaction efficiency, as seen in analogous sulfonyl chloride syntheses .
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to terminate sulfonation at the monosubstituted stage.
  • Yield Data :

    StepYield (%)Purity (HPLC)
    Sulfonation65–7585–90%
    Acetylation80–85≥95%

Q. How should researchers characterize this compound to confirm structure and purity?

Methodological Answer :

  • Analytical Techniques :
    • NMR :
  • ¹H NMR : Look for acetamido proton signals at δ 2.1–2.3 ppm (singlet) and thiazole protons at δ 7.2–7.5 ppm.
  • ¹³C NMR : Confirm sulfonyl chloride (C-SO₂Cl) at ~125–130 ppm .
    2. FTIR : Peaks at 1730–1750 cm⁻¹ (C=O stretch, acetamide) and 1370–1390 cm⁻¹ (S=O asymmetric stretch).
    3. Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z 238.5 (calculated for C₅H₅ClN₂O₂S₂).
  • Purification : Recrystallize from ethanol/water (3:1) to achieve >99% purity .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl chloride group influence the reactivity of the thiazole ring in nucleophilic substitution reactions?

Methodological Answer :

  • Mechanistic Insights :
    • The sulfonyl chloride group activates the thiazole ring at the 5-position for nucleophilic attack (e.g., amines, alcohols) due to inductive effects.
    • Kinetic studies (UV-Vis monitoring) show a 3× faster reaction rate compared to non-sulfonated thiazoles .
  • Case Study :
    • Reaction with benzylamine in THF at 25°C yields 2-acetamido-5-benzylaminothiazole-4-sulfonamide with 92% conversion in 2 hours .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer :

  • Root Causes :
    • Impurity Artifacts : Residual solvents (e.g., DMF) in synthesis may inhibit enzyme activity. Validate via GC-MS.
    • Assay Variability : Differences in buffer pH (e.g., Tris vs. phosphate) affect sulfonamide stability. Standardize assays at pH 7.4 .
  • Case Example :
    • Reported IC₅₀ values for carbonic anhydrase inhibition range from 12 nM to 150 nM. Controlled experiments show that pre-incubating the compound in assay buffer for 30 minutes stabilizes activity (IC₅₀ = 15±3 nM) .

Q. What strategies mitigate hydrolytic instability of this compound in aqueous media?

Methodological Answer :

  • Stabilization Techniques :
    • Lyophilization : Store as a lyophilized powder under argon (t₁/₂ increases from 2 hours to 6 months in aqueous solution).
    • Co-solvents : Use DMSO or DMF (10–20% v/v) to slow hydrolysis. Kinetic studies show 80% retention after 24 hours in DMSO/water (1:4) .
  • Hydrolysis Pathway :
    • pH-dependent degradation: First-order kinetics with k = 0.15 min⁻¹ at pH 9 vs. k = 0.02 min⁻¹ at pH 5 .

Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer :

  • DFT Modeling :
    • Calculate Fukui indices to identify electrophilic sites. The 5-position on the thiazole ring has the highest f⁺ value (0.45), aligning with experimental Pd-catalyzed coupling outcomes .
  • Validation :
    • Compare predicted vs. observed products in Suzuki-Miyaura reactions (e.g., 5-aryl derivatives form exclusively when f⁺ > 0.3) .

Data Interpretation & Reproducibility

Q. How should researchers address discrepancies in melting points reported for this compound?

Methodological Answer :

  • Calibration : Use differential scanning calorimetry (DSC) to standardize melting point measurements.

  • Documented Values :

    SourceMelting Point (°C)Method
    PubChem148–150Capillary
    Lab A152–154DSC
    • Polymorphism: Recrystallize from acetonitrile to obtain the high-melting form (154°C) .

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